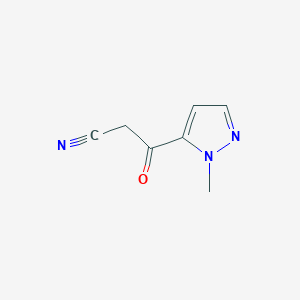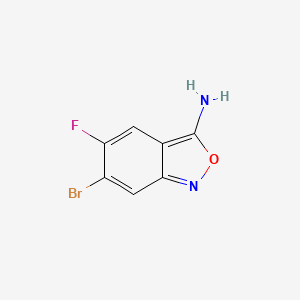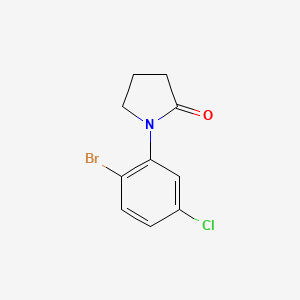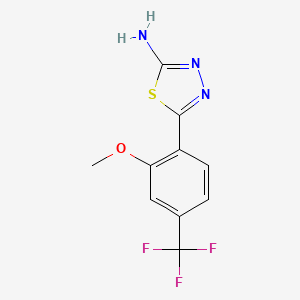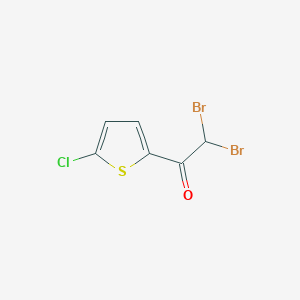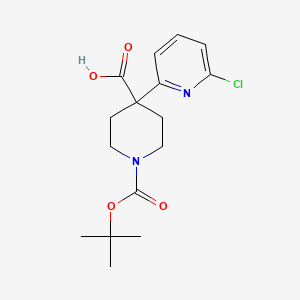
1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid is a chemical compound with the molecular formula C16H21ClN2O4 and a molecular weight of 340.8 g/mol . It is characterized by the presence of a piperidine ring substituted with a 6-chloro-2-pyridyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-piperidone and 6-chloro-2-pyridinecarboxylic acid.
Formation of Intermediate: The piperidone is first protected with a Boc group to form N-Boc-4-piperidone.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid is primarily related to its reactivity and ability to form stable intermediates. The Boc protecting group provides stability during synthetic transformations, while the chloro group on the pyridine ring allows for further functionalization through substitution reactions . The compound’s molecular targets and pathways depend on the specific application and the nature of the final product synthesized from it.
Comparison with Similar Compounds
1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid can be compared with other similar compounds, such as:
1-Boc-4-aminopiperidine-4-carboxylic Acid: This compound lacks the chloro-pyridyl group and is used in different synthetic applications.
1-Boc-pyrazole-4-boronic Acid Pinacol Ester: This compound contains a pyrazole ring instead of a piperidine ring and is used in boronic acid chemistry.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic Acid: This compound features a tetrahydropyridine ring and is used in metal-catalyzed cross-coupling reactions.
The uniqueness of this compound lies in its specific structural features, which provide distinct reactivity and versatility in synthetic applications.
Properties
Molecular Formula |
C16H21ClN2O4 |
|---|---|
Molecular Weight |
340.80 g/mol |
IUPAC Name |
4-(6-chloropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21ClN2O4/c1-15(2,3)23-14(22)19-9-7-16(8-10-19,13(20)21)11-5-4-6-12(17)18-11/h4-6H,7-10H2,1-3H3,(H,20,21) |
InChI Key |
SBCYMHNJXRVZGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


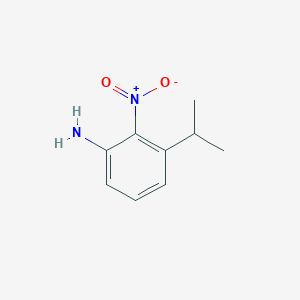
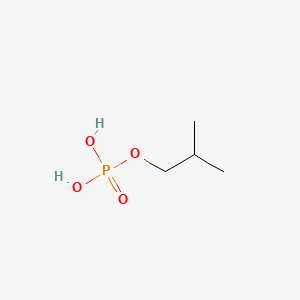
![5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13693396.png)

![3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13693411.png)
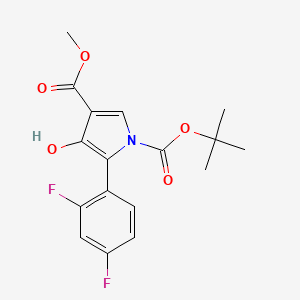
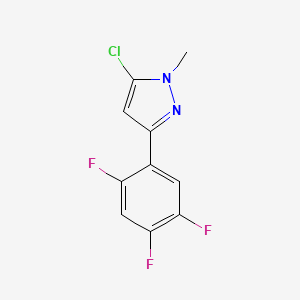
![2-Amino-8-fluoro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693426.png)
